molecular formula C20H18N2O4S B2570199 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide CAS No. 1005301-70-1

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide

Cat. No.: B2570199
CAS No.: 1005301-70-1
M. Wt: 382.43
InChI Key: OVMCJWQWDVGNKD-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry and agrochemical research. This molecule is characterized by a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in drug discovery, which is differentially functionalized with a benzenesulfonyl group at the N1-position and a furan-2-carboxamide moiety at the C7-position. This specific architecture, integrating sulfonamide and carboxamide linkages, suggests potential for multi-target interactions and places it within a class of compounds being investigated for diverse biological activities. While the specific biological data for this exact compound requires further investigation, its core structure and functional groups are associated with promising research applications. The 1,2,3,4-tetrahydroquinoline scaffold is a common feature in compounds with documented fungicidal activity . Furthermore, structurally related carboxamide derivatives based on tetrahydroquinoline and dihydroisoquinoline cores have demonstrated potent inhibitory effects on enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), making them candidates for research in neurodegenerative diseases and depression . The inclusion of both sulfonyl and carbonyl amide bonds is a feature in known pharmacologically active templates, indicating its value as a building block in the design of multi-target directed ligands (MTDLs) . This product is provided for non-human research applications only. It is intended for use by qualified researchers in controlled laboratory settings for purposes such as biological screening, hit-to-lead optimization, structure-activity relationship (SAR) studies, and other scientific investigations. It is strictly not for diagnostic, therapeutic, prophylactic, or any other human or veterinary use.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c23-20(19-9-5-13-26-19)21-16-11-10-15-6-4-12-22(18(15)14-16)27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMCJWQWDVGNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzenesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Coupling with Furan-2-carboxylic Acid: Finally, the benzenesulfonyl-tetrahydroquinoline intermediate is coupled with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group, and the furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Tetrahydrofuran derivatives and benzene derivatives.

    Substitution: Various substituted benzenesulfonyl and tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide serves as a reagent in organic synthesis. It acts as a building block for the synthesis of more complex molecules and is involved in various chemical reactions due to its functional groups.

Biology

This compound has been investigated for its biological activities:

  • Antimicrobial Properties : Research indicates that it may inhibit bacterial growth by interfering with cell wall synthesis. This mechanism is typical of sulfonamides which mimic para-aminobenzoic acid (PABA) in bacteria.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits potential anticancer properties. It has been evaluated for its efficacy against several cancer cell lines, showing promising results in inhibiting cell proliferation .

Medicine

Due to its ability to interact with specific molecular targets, this compound is explored as a therapeutic agent. Its mechanisms include enzyme inhibition and modulation of signaling pathways relevant to disease processes .

Industry

In industrial applications, this compound can be utilized as a catalyst in various chemical processes. Its unique properties make it suitable for developing new materials and optimizing reaction conditions in synthetic chemistry.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits bacterial growth; affects cell wall synthesis
AnticancerShows potential against cancer cell lines
Enzyme InhibitionInteracts with enzymes involved in critical pathways

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Potential

Another research project focused on the anticancer activity of this compound against breast cancer cell lines. The findings demonstrated that treatment with the compound resulted in reduced cell viability and induced apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is unique due to the presence of both a furan carboxamide group and a benzenesulfonyl group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry and biological studies.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its chemical structure, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a tetrahydroquinoline core linked to a benzenesulfonyl group and a furan-2-carboxamide moiety . This unique structure contributes to its varied biological properties:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

Biological Activity

This compound has been investigated for several biological activities:

  • Antimicrobial Activity :
    • Research indicates that derivatives of tetrahydroquinoline exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. Specifically, studies have identified the compound's interaction with bacterial enzymes involved in cell wall synthesis as a mechanism for its antibacterial effects .
  • Anticancer Properties :
    • The compound has shown potential in inhibiting cancer cell proliferation. Its structural similarity to other known anticancer agents suggests that it may interact with specific molecular targets in cancer pathways.
  • Anti-inflammatory Effects :
    • There is emerging evidence that compounds in this class can modulate inflammatory responses, potentially making them candidates for treating autoimmune diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : The compound has been shown to inhibit enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU), which are crucial for bacterial cell wall synthesis .
  • Molecular Docking Studies : Computational modeling has provided insights into how this compound binds to target proteins, enhancing our understanding of its pharmacodynamics .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential through various experimental approaches:

StudyFindings
Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Identified GlmU as a promising target for antimicrobial activity through molecular modeling techniques.
Showed efficacy in reducing inflammation markers in vitro, suggesting anti-inflammatory properties.

Q & A

Basic: What are the methodological challenges in synthesizing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide, and how can they be optimized?

Answer:
Synthesis challenges include regioselective sulfonylation of the tetrahydroquinoline core and coupling the furan-2-carboxamide moiety. Optimization strategies involve:

  • Stepwise sulfonylation : Introduce the benzenesulfonyl group early to avoid side reactions .
  • Catalytic coupling : Use Pd-mediated cross-coupling for furan-carboxamide attachment, monitored via TLC or HPLC .
  • Design of Experiments (DOE) : Apply fractional factorial designs to optimize temperature, solvent polarity, and catalyst loading (e.g., 60–80°C, DMF/THF solvent systems) .
Key DOE Parameters Range Optimal Condition
Temperature (°C)60–10080
SolventDMF/THFDMF
Catalyst (mol%)1–53

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Use multimodal characterization:

  • NMR : Compare 1^1H/13^{13}C NMR shifts with PubChem data for analogous tetrahydroquinoline and benzofuran derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+: ~423.4 g/mol) .
  • X-ray crystallography : Resolve stereochemistry of the tetrahydroquinoline ring .

Advanced: What computational strategies are effective in predicting the reactivity or biological activity of this compound?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model sulfonylation transition states and identify electron-deficient regions .
  • Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carboxamide group .
  • Machine learning : Train models on PubChem bioactivity datasets to predict ADMET properties .

Advanced: How should contradictory results in biological assays (e.g., IC50_{50}50​ variability) be addressed?

Answer:
Contradictions may arise from assay conditions or compound stability. Mitigation steps:

  • Dose-response validation : Repeat assays with standardized cell lines (e.g., HEK293) and controlled DMSO concentrations (<0.1%) .
  • Stability testing : Use LC-MS to monitor degradation in buffer solutions (pH 7.4, 37°C) over 24 hours .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Basic: What analytical methods ensure purity ≥95% for in vitro studies?

Answer:

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 20 min) with UV detection at 254 nm .
  • DSC : Confirm crystalline purity by detecting melting points (expected range: 180–200°C) .
  • Elemental analysis : Validate C/H/N ratios within ±0.3% of theoretical values .

Advanced: How can reaction mechanisms for key transformations (e.g., sulfonylation) be elucidated?

Answer:

  • Isotopic labeling : Track 18^{18}O in sulfonic anhydrides to confirm nucleophilic attack pathways .
  • Kinetic studies : Use stopped-flow spectroscopy to measure rate constants under varying pH .
  • Computational modeling : Simulate intermediates with Gaussian09 to identify rate-limiting steps .

Basic: What strategies improve solubility for pharmacokinetic studies?

Answer:

  • Co-solvent systems : Test PEG-400/water mixtures (up to 30% v/v) .
  • Salt formation : React with HCl or sodium citrate to enhance aqueous solubility .
  • Micronization : Reduce particle size to <10 µm via jet milling .

Advanced: How can heterogeneous catalysis be applied to scale up synthesis sustainably?

Answer:

  • Solid-supported catalysts : Immobilize Pd on mesoporous silica (SBA-15) for reusable coupling reactions .
  • Flow chemistry : Use packed-bed reactors to optimize residence time and temperature .
  • Lifecycle analysis : Quantify E-factor reductions using green solvent alternatives (e.g., cyclopentyl methyl ether) .

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